molecular formula C21H18Cl2N2O2S2 B2533756 2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-93-0

2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2533756
CAS RN: 686772-93-0
M. Wt: 465.41
InChI Key: OUORSZYJPIEGTO-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a heterocyclic compound. It has a sulfur-containing thiophene ring fused with a pyrimidine ring. The molecule also contains dichlorophenyl and ethoxyphenyl substituents, which can significantly influence its physical, chemical, and biological properties .

Scientific Research Applications

Antitumor Activity

2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one and its derivatives have shown significant potential in antitumor activities. A study by Hafez and El-Gazzar (2017) highlighted the synthesis of new derivatives with potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

Ashok, Holla, and Kumari (2007) conducted research on novel derivatives of thiazolo[2,3-b]dihydropyrimidinone, demonstrating moderate to excellent growth inhibition of bacteria and fungi. This highlights the compound's potential in combating microbial infections (Ashok, Holla, & Kumari, 2007).

Synthesis and Structural Analysis

Studies have focused on the synthesis and structural analysis of various derivatives. Zhou et al. (2019) developed a rapid synthetic method for derivatives, demonstrating their potential in drug development (Zhou et al., 2019). Additionally, research by Gangjee et al. (2008) synthesized analogues as potent inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential in cancer and antibacterial therapies (Gangjee et al., 2008).

Hydrogen Bonding and Crystal Structures

The study of hydrogen bonding and crystal structures in derivatives has been of interest. Glidewell et al. (2003) explored the benzylation and nitrosation of derivatives, providing insights into their molecular structures and interactions (Glidewell et al., 2003).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O2S2/c1-2-27-15-6-4-14(5-7-15)25-20(26)19-18(9-10-28-19)24-21(25)29-12-13-3-8-16(22)17(23)11-13/h3-8,11H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUORSZYJPIEGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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